Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)-
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Overview
Description
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a 1,8-naphthyridine moiety, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
The synthesis of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves several steps. One common method for synthesizing 1,8-naphthyridines, which is a key component of the compound, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are efficient and can produce high yields of the desired product.
Chemical Reactions Analysis
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaN3 or Me3SiN3 under microwave irradiation, which can lead to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . The reaction proceeds via cycloaddition–ring expansion with rearrangement, resulting in high yields and selectivity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of potential drugs due to its biological activity . It has been studied for its anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may interact with DNA or specific proteins involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Piperidine, 1-((2,4-dichloro-1,8-naphthyridin-3-yl)carbonyl)- can be compared with other piperidine derivatives and naphthyridine-containing compounds. Similar compounds include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,8-naphthyridine moiety, which imparts distinct biological and chemical properties .
Properties
CAS No. |
126567-73-5 |
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Molecular Formula |
C14H13Cl2N3O |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
(2,4-dichloro-1,8-naphthyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-9-5-4-6-17-13(9)18-12(16)10(11)14(20)19-7-2-1-3-8-19/h4-6H,1-3,7-8H2 |
InChI Key |
CETVCYJNVSNKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=C3C(=C2Cl)C=CC=N3)Cl |
Origin of Product |
United States |
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